molecular formula C23H23ClN2O2 B447076 10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B447076
M. Wt: 394.9g/mol
InChI Key: IXNQOUFNDHVYJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes an acetyl group, a chlorophenyl group, and a dimethyl group attached to a tetrahydrobenzo[b][1,4]benzodiazepine core.

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9g/mol

IUPAC Name

5-acetyl-6-(4-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H23ClN2O2/c1-14(27)26-19-7-5-4-6-17(19)25-18-12-23(2,3)13-20(28)21(18)22(26)15-8-10-16(24)11-9-15/h4-11,22,25H,12-13H2,1-3H3

InChI Key

IXNQOUFNDHVYJK-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 4-chlorobenzaldehyde with acetylacetone to form an intermediate chalcone This intermediate then undergoes cyclization with o-phenylenediamine under acidic conditions to form the benzodiazepine core

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated reactors and precise temperature control ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic ring, while nucleophilic substitution can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and its interactions with various receptors in the brain.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This action is similar to other benzodiazepines, which are known to modulate the GABAergic system.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.

    Lorazepam: Commonly used for its anxiolytic and sedative effects.

Uniqueness

10-acetyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural modifications, which may result in distinct pharmacological properties compared to other benzodiazepines. The presence of the acetyl and dimethyl groups can influence its binding affinity and selectivity for different receptor subtypes, potentially leading to unique therapeutic effects.

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